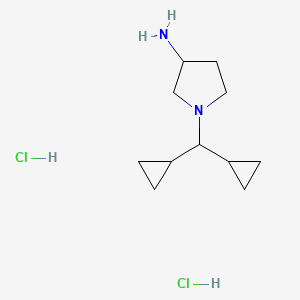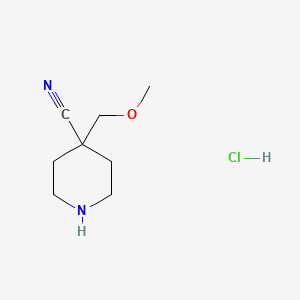
1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
Übersicht
Beschreibung
1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered significant interest due to its potential therapeutic applications in various neurological and psychiatric disorders. The unique structure of this compound, featuring a pyrrolidine ring, contributes to its biological activity and pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring through 1,3-dipolar cycloadditions . This method allows for the regio- and stereoselective formation of the five-membered heterocycle. Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of nitrone, azide, or azomethine ylide as the 1,3-dipole, and an olefin as the dipolarophile .
Analyse Chemischer Reaktionen
1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable scaffold for the synthesis of novel biologically active compounds.
Biology: The compound’s ability to selectively antagonize NMDA receptors makes it a useful tool for studying neurotransmission and synaptic plasticity.
Medicine: Potential therapeutic applications include the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
Industry: Its unique chemical properties make it suitable for use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The primary mechanism of action of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride involves its antagonistic effect on NMDA receptors. By binding to these receptors, the compound inhibits the excitatory neurotransmitter glutamate from exerting its effects, thereby modulating synaptic transmission and neuronal excitability. This action is particularly relevant in conditions characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride can be compared to other NMDA receptor antagonists, such as:
Ketamine: Known for its rapid antidepressant effects, ketamine also acts on NMDA receptors but has a different chemical structure.
Memantine: Used in the treatment of Alzheimer’s disease, memantine shares a similar mechanism of action but differs in its molecular composition.
Dextromethorphan: Commonly found in cough suppressants, dextromethorphan also antagonizes NMDA receptors but has additional effects on other neurotransmitter systems.
The uniqueness of this compound lies in its high selectivity and potency as an NMDA receptor antagonist, making it a promising candidate for further research and therapeutic development.
Eigenschaften
IUPAC Name |
1-(dicyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c12-10-5-6-13(7-10)11(8-1-2-8)9-3-4-9;;/h8-11H,1-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPHEDOZQWMRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N3CCC(C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)


![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)
![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)


![Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1474079.png)


